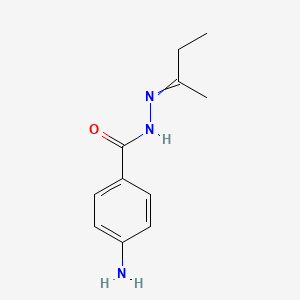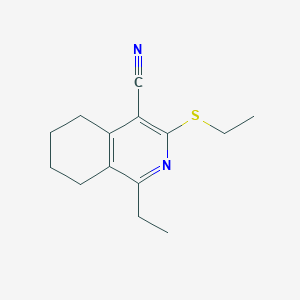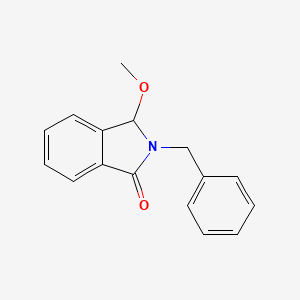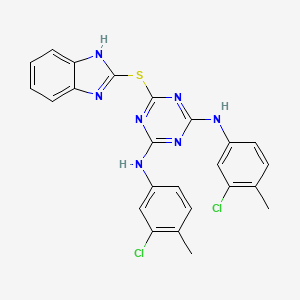![molecular formula C21H23NO5 B12459658 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate typically involves a multi-step process. One common method includes the esterification of 3-methoxyphenylacetic acid with 4-(3-methylphenyl)carbamoylbutanoic acid under reflux conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.
Major Products
Oxidation: Formation of 3-hydroxyphenyl-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(3-methylphenyl)carbamoyl]butanoate.
Substitution: Formation of 2-(3-halophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate: Similar structure but with a methoxy group at the 4-position.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate: Similar structure but with a methyl group at the 4-position.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylphenyl groups can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C21H23NO5/c1-15-6-3-8-17(12-15)22-20(24)10-5-11-21(25)27-14-19(23)16-7-4-9-18(13-16)26-2/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,22,24) |
Clé InChI |
GTMFSLOWNNHKMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B12459599.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)


![(1R,2R,3S,3aR,8bR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12459632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12459644.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)
